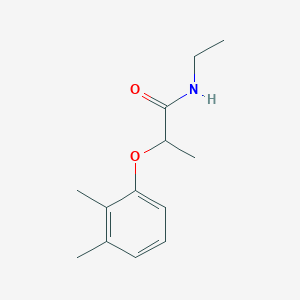![molecular formula C16H25N5O B5970138 N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B5970138.png)
N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide, commonly known as EPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPA is a pyrrolidinecarboxamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its use in various scientific studies. In
作用機序
The mechanism of action of EPPA is not fully understood, but it is believed to interact with various receptors in the central nervous system, such as the dopamine and serotonin receptors. EPPA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects
EPPA has been shown to have various biochemical and physiological effects. EPPA has been shown to increase the concentration of acetylcholine in the brain, which may have beneficial effects on cognitive function. EPPA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for pain management. EPPA has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
EPPA has several advantages and limitations for lab experiments. One advantage of EPPA is its unique chemical structure, which makes it a potential candidate for various scientific research applications. EPPA is also relatively easy to synthesize, making it readily available for research purposes. One limitation of EPPA is its limited solubility in water, which may make it difficult to administer in certain experiments. EPPA also has limited stability, which may affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for research related to EPPA. One future direction is to further investigate the mechanism of action of EPPA, which may lead to the development of new drugs for various diseases. Another future direction is to investigate the potential use of EPPA in pain management, cancer treatment, and other areas of medicine. Additionally, future research could focus on improving the stability and solubility of EPPA, which may increase its effectiveness in various experiments.
合成法
The synthesis of EPPA involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the reaction of 2-chloropyrimidine with piperidine in the presence of potassium carbonate to yield 1-(2-pyrimidinyl)-4-piperidine. The second step involves the reaction of the previously synthesized compound with ethyl chloroformate in the presence of triethylamine to yield N-ethyl-1-(2-pyrimidinyl)-4-piperidinecarboxamide. The final step involves the reaction of the previously synthesized compound with pyrrolidine in the presence of potassium carbonate to yield N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide.
科学的研究の応用
EPPA has various scientific research applications due to its unique chemical structure and properties. EPPA has been used in studies related to the central nervous system, such as Alzheimer's disease and Parkinson's disease. EPPA has also been used in studies related to cancer, inflammation, and pain management. EPPA has shown promising results in these studies, making it a potential candidate for further research and development.
特性
IUPAC Name |
N-ethyl-3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-17-16(22)21-11-6-14(12-21)13-4-9-20(10-5-13)15-18-7-3-8-19-15/h3,7-8,13-14H,2,4-6,9-12H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKLLVQWBTYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)C2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5970071.png)
![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B5970078.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5970099.png)


![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5970117.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5970118.png)
![{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid](/img/structure/B5970145.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B5970160.png)